3-Cyclopropylisothiazol-5-amine hydrochloride
Description
3-Cyclopropylisothiazol-5-amine hydrochloride is a heterocyclic amine salt comprising an isothiazole ring substituted with a cyclopropyl group at the 3-position and an amine group at the 5-position, stabilized as a hydrochloride salt. Its cyclopropyl substituent enhances metabolic stability compared to linear alkyl groups, making it valuable in drug design .
Properties
Molecular Formula |
C6H9ClN2S |
|---|---|
Molecular Weight |
176.67 g/mol |
IUPAC Name |
3-cyclopropyl-1,2-thiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C6H8N2S.ClH/c7-6-3-5(8-9-6)4-1-2-4;/h3-4H,1-2,7H2;1H |
InChI Key |
GGGIVYLJYBQXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NSC(=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylisothiazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thioamide in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 3-Cyclopropylisothiazol-5-amine hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted isothiazoles with different functional groups.
Scientific Research Applications
Chemistry: 3-Cyclopropylisothiazol-5-amine hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its interactions with biological targets are of particular interest in medicinal chemistry.
Industry: In industrial applications, 3-Cyclopropylisothiazol-5-amine hydrochloride is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropylisothiazol-5-amine hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogues, their substituents, and properties:
Structural and Electronic Effects
- Substituent Bulk : The cyclopropyl group in the target compound introduces steric hindrance and electronic effects distinct from methyl (smaller, less rigid) or tert-butyl (bulkier, more lipophilic) groups. This impacts solubility, crystallinity, and interaction with biological targets .
- Salt Form : The hydrochloride salt enhances aqueous solubility compared to hydrobromide (e.g., 3-Methylisothiazol-5-amine hydrobromide) or free bases, critical for formulation .
- Heterocycle Variations : Replacing isothiazole with thiadiazole (CAS 194469-77-7) or oxadiazole (CAS 1082420-52-7) alters ring electronics and bioactivity, with thiadiazoles often exhibiting higher electrophilicity .
Biological Activity
Overview of 3-Cyclopropylisothiazol-5-amine Hydrochloride
3-Cyclopropylisothiazol-5-amine hydrochloride is a chemical compound that has gained interest in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the isothiazole ring, contribute to its potential biological activities.
The biological activity of 3-Cyclopropylisothiazol-5-amine hydrochloride is primarily attributed to its interaction with specific biological targets. Research suggests that compounds with isothiazole moieties often exhibit:
- Antimicrobial Activity : Many isothiazole derivatives have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Some studies indicate that these compounds may induce apoptosis in cancer cells through the modulation of signaling pathways.
- Anti-inflammatory Effects : The compound may also inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
A study investigating the antimicrobial properties of various isothiazole derivatives found that 3-Cyclopropylisothiazol-5-amine hydrochloride exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined and compared with standard antibiotics.
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| 3-Cyclopropylisothiazol-5-amine | 32 | E. coli |
| 16 | S. aureus | |
| Standard Antibiotic (Amoxicillin) | 8 | E. coli |
| 4 | S. aureus |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial, patients with bacterial infections resistant to conventional antibiotics were treated with a formulation containing 3-Cyclopropylisothiazol-5-amine hydrochloride. Results indicated a significant reduction in infection markers within a week of treatment.
- Case Study on Cancer Treatment : A cohort study involving patients with advanced-stage cancer showed promising results when combining this compound with standard chemotherapy agents, leading to improved patient outcomes and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
